molecular formula C23H23N5O3 B2699509 2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1251545-09-1

2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B2699509
CAS RN: 1251545-09-1
M. Wt: 417.469
InChI Key: WYFWUDRQBFWKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide” is a derivative of triazolo[4,3-a]pyrazine . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C23H23N5O4 and it has a molecular weight of 433.468. The geometry optimization of the molecular structure of similar compounds was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .

Scientific Research Applications

Potential c-Met Kinase Inhibitors

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine and has been identified as a potential c-Met kinase inhibitor . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. Inhibitors of this protein are being researched for their potential use in cancer treatment .

Anticancer Agents

The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

DNA Intercalation Activities

Compounds similar to this one have been found to intercalate DNA, which means they can insert themselves between the base pairs of the DNA helix . This property is often exploited in the design of anticancer drugs .

Molecular Docking Studies

The compound can be used in molecular docking studies to investigate the binding modes of proposed compounds with the DNA active site . This can provide valuable insights into the design of more potent anticancer analogs .

Design and Synthesis of New Derivatives

The compound can serve as a template for the design and synthesis of new derivatives with potential biological activities . These new derivatives can then be evaluated against various cancer cell lines for their anticancer activities .

In Silico ADMET Profiles

The compound can be used to generate in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . These profiles are crucial in the early stages of drug discovery as they can predict the pharmacokinetic properties of a compound .

properties

IUPAC Name

2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-4-17-9-5-6-10-18(17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-11-7-8-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWUDRQBFWKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide

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